![molecular formula C14H14N4O3 B2984323 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2034269-28-6](/img/structure/B2984323.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: is a complex organic compound featuring a triazole ring fused to a pyrrolidinyl group and a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrrolidinyl group can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxole moiety can be oxidized to form derivatives with different functional groups.
Reduction: : The triazole ring can be reduced to form different isomers or related compounds.
Substitution: : Various substituents can be introduced at different positions on the triazole or pyrrolidinyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles and electrophiles are used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced isomers, and various substituted analogs of the original compound.
科学的研究の応用
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Material Science: : Its unique structure makes it suitable for use in the development of advanced materials with specific properties.
Organic Synthesis: : It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.
類似化合物との比較
This compound is unique due to its specific structural features, such as the fused triazole and pyrrolidinyl rings. Similar compounds include other triazole derivatives and pyrrolidinyl-containing molecules. These compounds may have different biological activities and applications based on their structural differences.
List of Similar Compounds
2H-1,2,3-Triazoles
Pyrrolidinyl derivatives
Benzo[d][1,3]dioxole derivatives
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-6-3-11(8-17)18-15-4-5-16-18/h1-2,4-5,7,11H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBUIDXIOBAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
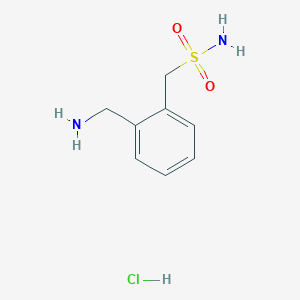
![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
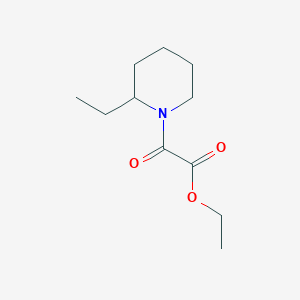
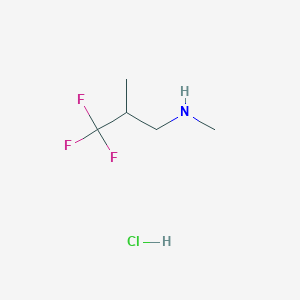
![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)
![N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2984248.png)
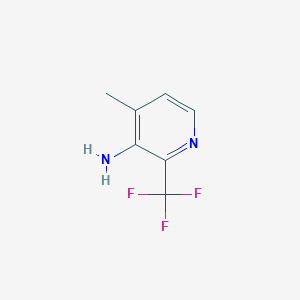
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
![(Z)-3-allyl-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2984252.png)
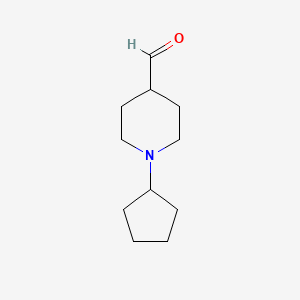
![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)
